1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide
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Overview
Description
1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide is a heterocyclic compound containing nitrogen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as amines and phosphine oxides under acidic or basic conditions.
Reaction Conditions: Temperature, solvent, and catalysts play crucial roles in the efficiency and yield of the reaction.
Industrial Production Methods
Industrial production methods may involve scalable processes such as:
Batch Reactors: For controlled synthesis with precise monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical studies and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide involves interactions with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins, or influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Azaphosphorine: Another heterocyclic compound with similar structural features.
Phosphorine Oxides: Compounds containing phosphorus and oxygen atoms in a ring structure.
Uniqueness
1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide is unique due to its specific substitution pattern and the presence of both nitrogen and phosphorus atoms in the ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-propan-2-yl-1,4λ5-azaphosphinane 4-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP/c1-7(2)10(9)5-3-8-4-6-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEWALOQRFKWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P1(=O)CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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